Fluorescein 6-Maleimide: A Technical Guide for Biochemical Applications
Fluorescein 6-Maleimide: A Technical Guide for Biochemical Applications
For Researchers, Scientists, and Drug Development Professionals
Fluorescein (B123965) 6-maleimide is a thiol-reactive fluorescent probe widely utilized in biochemistry and drug development for the specific labeling of proteins, peptides, and other biomolecules.[1][2] Its utility stems from the high selectivity of the maleimide (B117702) group for the sulfhydryl (thiol) groups of cysteine residues, forming a stable thioether bond.[3] This covalent labeling allows for the sensitive detection and quantification of proteins, as well as the investigation of protein structure, function, and interactions.
Core Applications in Biochemistry
The primary application of Fluorescein 6-maleimide is as a fluorescent labeling reagent.[1] The fluorescein fluorophore exhibits bright green fluorescence, making it readily detectable with standard fluorescence instrumentation.[4] Key applications include:
-
Protein and Peptide Labeling: Covalent attachment to cysteine residues allows for the visualization and quantification of proteins in various assays, including electrophoresis, chromatography, and microscopy.[1]
-
Fluorescence Polarization Assays: The change in polarization of the emitted light upon binding of a labeled molecule to a larger partner can be used to study molecular interactions in solution.
-
Study of Protein Conformation: Changes in the local environment of the attached fluorophore due to protein conformational changes can lead to alterations in its fluorescence properties, providing insights into protein dynamics.
Physicochemical and Spectroscopic Properties
A summary of the key quantitative data for Fluorescein 6-Maleimide is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 427.36 g/mol | [1][5] |
| CAS Number | 161598-40-9 | [1][5][6] |
| Excitation Maximum (λex) | ~492 nm | [4] |
| Emission Maximum (λem) | ~517 nm | [4] |
| Molar Extinction Coefficient (ε) | ~74,000 cm⁻¹M⁻¹ | [4] |
| Fluorescence Quantum Yield (Φ) | ~0.93 | [4] |
Experimental Protocols
Protein Labeling with Fluorescein 6-Maleimide
This protocol outlines the general steps for labeling a protein with Fluorescein 6-Maleimide. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest containing free sulfhydryl groups
-
Fluorescein 6-Maleimide
-
Reaction Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 6.5-7.5. Other non-thiol containing buffers like HEPES or Tris can also be used.[3]
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching reagent: L-cysteine or β-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. If using DTT, the excess DTT must be removed prior to adding the maleimide reagent.[3]
-
Degas the buffer to minimize oxidation of thiols.
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of Fluorescein 6-Maleimide in anhydrous DMF or DMSO. This should be done immediately before use.[3]
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the Fluorescein 6-Maleimide stock solution to the protein solution.[3] The optimal ratio should be determined empirically.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add a final concentration of ~10 mM L-cysteine or β-mercaptoethanol to the reaction mixture to quench any unreacted maleimide.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted dye and quenching reagent by size-exclusion chromatography or dialysis.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the labeled protein at 280 nm (A280) and 492 nm (A492).
-
Calculate the protein concentration and the concentration of the dye using the Beer-Lambert law and the respective extinction coefficients. The DOL is the molar ratio of the dye to the protein.
-
Experimental Workflow for Protein Labeling
Caption: Workflow for labeling proteins with Fluorescein 6-Maleimide.
Signaling Pathways and Logical Relationships
While Fluorescein 6-Maleimide is a general labeling reagent and not specific to a single signaling pathway, it is a valuable tool for studying protein interactions and conformational changes that are central to many cellular signaling events. Below are diagrams illustrating the logical workflows for two key biochemical techniques that utilize this probe.
Fluorescence Polarization Assay Workflow
Fluorescence polarization (FP) is a powerful technique for monitoring molecular binding events in solution. The principle relies on the observation that a small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. Upon binding to a larger molecule, the tumbling rate of the tracer slows down, resulting in an increase in the polarization of the emitted light.
Caption: Logical workflow for a competitive Fluorescence Polarization assay.
Studying Protein Conformational Change
The fluorescence of fluorescein is sensitive to its local environment. Changes in protein conformation can alter the polarity, viscosity, and accessibility of the solvent around the attached Fluorescein 6-Maleimide, leading to changes in its fluorescence intensity, lifetime, and emission spectrum. These changes can be monitored to study the dynamics of protein conformational changes in real-time.
Caption: Workflow for studying protein conformational changes using Fluorescein 6-Maleimide.
